![molecular formula C18H21FN4O4 B2676806 (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 2034477-58-0](/img/structure/B2676806.png)
(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl moiety, which is a type of azaspiro compound . Azaspiro compounds are spiro compounds in which at least one of the cyclic components is a nitrogen heterocycle .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound and its derivatives are of interest due to their unique chemical structures, which have been synthesized and evaluated for various properties and potential applications. For instance, the synthesis of related compounds with fluoro and azaspiro functional groups has been explored to understand their antimicrobial activities and potential as bioactive molecules. The exploration of these compounds includes their synthesis through methods such as propargylation followed by click reactions, showcasing their versatile synthetic accessibility and potential for chemical modification to enhance bioactivity or other desired properties (Nagamani et al., 2018).
Antimicrobial Activity
Compounds bearing structural similarities to the one you're interested in have been studied for their antimicrobial properties. The synthesis of novel triazolyl and fluorophenyl derivatives has been carried out, with their structures confirmed via spectroscopic methods and their antimicrobial efficacy evaluated against a range of pathogens (Nagamani et al., 2018). These studies contribute to the search for new antimicrobial agents, highlighting the potential of fluoroaryl and triazolyl compounds in the development of novel therapeutics.
Material Science and Catalysis
In material science and catalysis, derivatives of the focal compound are explored for their potential as catalysts or in the development of new materials. For example, research into catalyst- and solvent-free synthesis techniques, particularly for compounds with fluorophenyl and triazolyl groups, reflects the ongoing interest in more environmentally friendly and efficient chemical processes. Such studies not only expand the understanding of these compounds' reactivities but also open up new avenues for their application in various industrial processes (Moreno-Fuquen et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c19-14-4-2-1-3-13(14)16(24)12-23-11-15(20-21-23)17(25)22-7-5-18(6-8-22)26-9-10-27-18/h1-4,11,16,24H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZKWLWHTJPYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

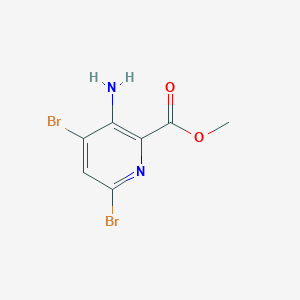

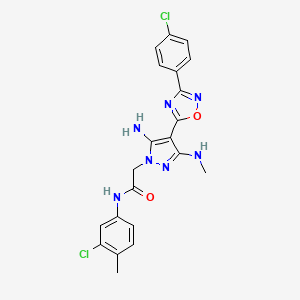
![Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2676729.png)
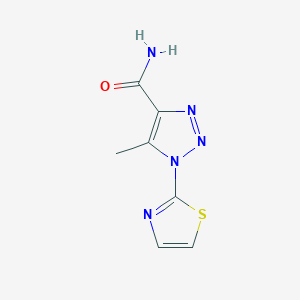
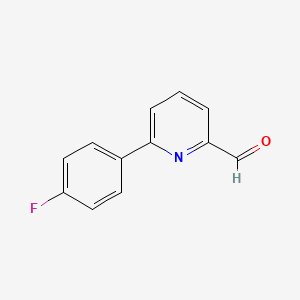
![4-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-2,2-dimethyloxolane](/img/structure/B2676735.png)
![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2676737.png)
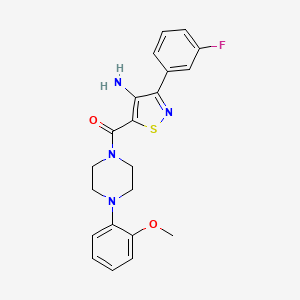
![7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2676741.png)
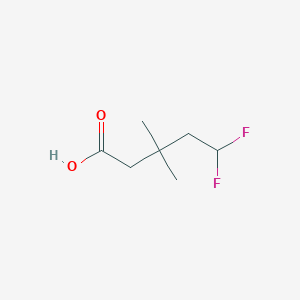
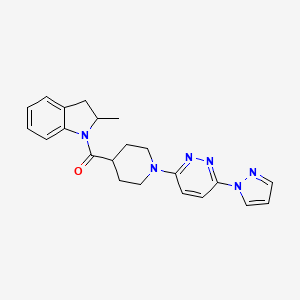
![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2676746.png)